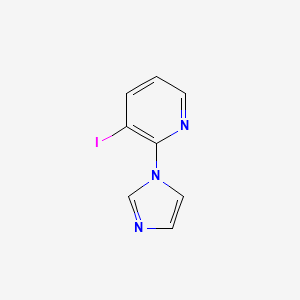

2-(1H-Imidazol-1-yl)-3-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXDXNHGBMAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 1h Imidazol 1 Yl 3 Iodopyridine Within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to a vast array of chemical and biological processes. researchgate.netresearchgate.net More than 85% of all biologically active compounds feature a heterocyclic structure, with nitrogen-containing rings being particularly prevalent. researchgate.net These structures are integral to numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org The unique electronic properties and three-dimensional arrangements of atoms that these rings provide make them indispensable in the design of new molecules with specific functions. researchgate.net

The compound 2-(1H-imidazol-1-yl)-3-iodopyridine is a prime example of a molecule that combines two important nitrogen heterocycles: pyridine (B92270) and imidazole (B134444). This fusion of two distinct ring systems gives rise to a molecule with a unique set of properties and a broad potential for application in various areas of chemical research. The imidazole ring, for instance, is a key component of the essential amino acid histidine and is found in many biomolecules, where it participates in a variety of noncovalent interactions. nih.gov Pyridine and its derivatives are also widely utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.aichempanda.com The combination of these two moieties in a single molecule, further functionalized with a reactive iodine atom, creates a versatile platform for further chemical modification and exploration.

Significance of Iodopyridine and Imidazole Moieties As Structural Units in Advanced Organic Synthesis and Ligand Design

Strategies for Forming the Imidazole-Pyridine C-N Bond

The primary challenge in synthesizing this compound lies in the formation of the C-N bond between the pyridine ring at the C-2 position and the N-1 position of the imidazole ring. Several well-established methodologies could theoretically be adapted for this purpose.

Transition-Metal-Catalyzed N-Arylation Reactions

Transition-metal catalysis, particularly with copper and palladium, represents the most powerful and versatile approach for the formation of aryl-nitrogen bonds.

The Ullmann condensation is a classical and widely used method for N-arylation. In the context of synthesizing the target molecule, this would involve the reaction of imidazole with a 2-halo-3-iodopyridine. The reactivity of the halogen at the 2-position (typically chlorine or bromine) would be crucial. Modern Ullmann-type couplings often employ ligands to facilitate the reaction under milder conditions and with lower copper loadings.

A plausible reaction scheme would be the coupling of imidazole with 2-chloro-3-iodopyridine (B15675) or 2-bromo-3-iodopyridine (B1280457) in the presence of a copper catalyst, a suitable ligand, and a base. The choice of ligand and base is critical and would require empirical optimization.

Hypothetical Reaction Data for Ullmann-Type Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | Data not available |

| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100-130 | Data not available |

| Cu(OAc)₂ | L-Proline | K₃PO₄ | DMSO | 80-120 | Data not available |

This table is illustrative and based on general knowledge of Ullmann reactions. Specific data for the synthesis of this compound is not available.

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology is known for its broad substrate scope and functional group tolerance. The reaction would involve the coupling of imidazole with a 2-halo-3-iodopyridine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

The selection of the palladium precursor and ligand is paramount for a successful coupling, with bulky, electron-rich phosphine ligands often being the most effective.

Potential Catalytic Systems for Buchwald-Hartwig Amination:

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | Data not available |

| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80-110 | Data not available |

| [Pd(allyl)Cl]₂ | BrettPhos | K₃PO₄ | THF | 70-100 | Data not available |

This table presents potential conditions based on analogous Buchwald-Hartwig aminations. No specific data for the target compound has been reported.

A key synthetic precursor for this reaction would be a 2,3-dihalopyridine, such as 2-chloro-3-iodopyridine or 2-bromo-3-iodopyridine. The differential reactivity of the halogens could potentially allow for selective coupling. Typically, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions than C-Br or C-Cl bonds. Conversely, in nucleophilic aromatic substitution, a halogen at the 2-position of a pyridine ring is generally more labile. This differential reactivity would need to be carefully managed to achieve the desired product.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Activated Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the formation of the C-N bond. This reaction requires an electron-deficient pyridine ring, which is naturally the case due to the electron-withdrawing nature of the nitrogen atom. The presence of a halogen at the 2-position further activates the ring for nucleophilic attack by imidazole. The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures. The success of this approach would depend on the leaving group ability of the halogen at the 2-position and the nucleophilicity of imidazole.

One-Pot Multicomponent Reactions Incorporating Imidazole and Pyridine Precursors

Modern synthetic chemistry often utilizes one-pot multicomponent reactions to increase efficiency and reduce waste. While no specific multicomponent reaction has been reported for the synthesis of this compound, one could envision a process starting from simpler precursors. For example, a reaction involving 2-amino-3-iodopyridine (B10696) and a glyoxal (B1671930) equivalent in the presence of a suitable cyclization agent could potentially form the imidazole ring in situ. However, such a strategy would require significant development and optimization.

Introduction of Iodine at the Pyridine 3-Position

The strategic placement of an iodine atom at the 3-position of the 2-(1H-imidazol-1-yl)pyridine core is a critical step in the synthesis of the target molecule. Several methods can be envisioned for this transformation, including direct iodination and halogen exchange reactions.

Regioselective Electrophilic Iodination of 2-(1H-Imidazol-1-yl)pyridine

Direct iodination of the pre-formed 2-(1H-imidazol-1-yl)pyridine presents a straightforward approach. However, achieving regioselectivity for the 3-position requires careful selection of iodinating agents and reaction conditions. The imidazole and pyridine rings are both susceptible to electrophilic attack, creating a challenge in directing the iodine to the desired position on the pyridine ring.

Common electrophilic iodinating reagents include molecular iodine (I₂) and N-iodosuccinimide (NIS). acsgcipr.orgcommonorganicchemistry.com The reactivity of these reagents can be enhanced by the use of acid catalysts such as trifluoroacetic acid or strong acids like trifluoromethanesulfonic acid. researchgate.netorganic-chemistry.org For electron-rich aromatic systems, NIS in combination with a catalytic amount of acid can be effective. researchgate.net However, for less reactive substrates, more potent iodinating systems might be necessary. acs.org The inherent electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, making the reaction challenging. A radical-based C-H iodination protocol has been developed for pyridines, which can result in iodination at the C3 and C5 positions. rsc.org

Halogen Exchange Reactions (e.g., Bromine-Iodine Exchange) on Halogenated Pyridine Precursors

A more controlled method for introducing iodine at the 3-position is through a halogen exchange reaction, often a Finkelstein-type reaction. This involves the conversion of a more readily available 3-bromo or 3-chloro pyridine precursor to the desired 3-iodo derivative. These reactions are typically driven by the precipitation of the resulting metal halide (e.g., NaCl or NaBr) in a suitable solvent.

Aryl iodides can be synthesized from aryl bromides using a copper-catalyzed halogen exchange reaction with sodium iodide. chemicalbook.com A common system employs copper(I) iodide as a catalyst, along with a ligand such as N,N'-dimethylethylenediamine, in a solvent like 1,4-dioxane. chemicalbook.com This method has been shown to be effective for a range of aryl bromides. chemicalbook.com

Table 1: Example of a Copper-Catalyzed Halogen Exchange Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

This table illustrates a general procedure for the synthesis of 3-iodopyridine (B74083) from 3-bromopyridine. This 3-iodopyridine can then be further functionalized.

Oxidative Iodination Methods

Oxidative iodination provides another avenue for the introduction of iodine. These methods typically use molecular iodine in the presence of an oxidizing agent. The oxidant serves to generate a more electrophilic iodine species in situ. A variety of oxidants can be employed, including hydrogen peroxide, sodium periodate, and Oxone®. acsgcipr.org

For instance, a metal-free method for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position has been developed using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. nih.gov While this is a different heterocyclic system, the principles of oxidative iodination could potentially be adapted for 2-(1H-imidazol-1-yl)pyridine.

Sequential Synthesis Strategies from Readily Available Pyridine and Imidazole Building Blocks

The most direct and commonly reported method for the synthesis of this compound involves a sequential strategy. This approach typically starts with a pre-functionalized pyridine ring, followed by the introduction of the imidazole moiety.

A key synthetic route involves the reaction of 2-chloro-3-iodopyridine with imidazole. consensus.app This is a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the chloride at the 2-position of the pyridine ring. This reaction is often facilitated by a base to deprotonate the imidazole, increasing its nucleophilicity.

The synthesis of the starting material, 2-chloro-3-iodopyridine, can be achieved from 2-chloro-3-aminopyridine via a diazotization reaction followed by iodination. consensus.app

Another powerful method for forming the C-N bond between the imidazole and pyridine rings is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.orgnih.gov In this context, 2-bromo-3-iodopyridine or 2-chloro-3-iodopyridine could be coupled with imidazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govorganic-chemistry.org The Ullmann condensation is another classic method for the formation of aryl-nitrogen bonds, typically using a copper catalyst. researchgate.netnih.gov

Table 2: Synthesis of this compound via Sequential Strategy

| Pyridine Precursor | Imidazole Source | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-iodopyridine | Imidazole | Nucleophilic Aromatic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound | consensus.app |

| 2-Bromo-3-iodopyridine | Imidazole | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | This compound | wikipedia.orgorganic-chemistry.org |

This table summarizes the key sequential strategies for the synthesis of the target compound.

Reactivity and Transformation Pathways of 2 1h Imidazol 1 Yl 3 Iodopyridine

Cross-Coupling Reactions at the Iodine Center (C3-Iodine Reactivity)

The carbon-iodine bond at the C3-position of the pyridine (B92270) ring is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The presence of the imidazole (B134444) ring may influence the electronic properties and coordination chemistry at the palladium center, potentially affecting reaction rates and yields.

Carbon-Carbon (C-C) Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the assembly of complex molecular skeletons.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide. rsc.orgnih.govsigmaaldrich.com For 2-(1H-imidazol-1-yl)-3-iodopyridine, this reaction would involve its treatment with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. The reaction is expected to proceed efficiently, given the high reactivity of the C-I bond. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand are commonly employed. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides (Note: This data is representative of general Suzuki-Miyaura reactions and not specific to this compound)

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90-120 |

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various terminal alkynes would lead to the formation of 3-alkynyl-2-(1H-imidazol-1-yl)pyridines, which are valuable building blocks in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed and could potentially be applied. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides (Note: This data is representative of general Sonogashira reactions and not specific to this compound)

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp. to 70 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 50-80 |

| PdCl₂(dppf) | None (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 |

The Stille reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by palladium. acs.org While effective, the toxicity of organotin compounds has led to a decline in its use in favor of greener alternatives like the Suzuki-Miyaura reaction. Nevertheless, the Stille coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) would be a viable method for C-C bond formation.

The Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene. nih.govacs.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would result in the formation of a 3-vinylpyridine (B15099) derivative. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, often favoring the formation of the trans-isomer. nih.gov

Carbon-Nitrogen (C-N) Bond Forming Reactions

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents one of the most powerful methods for the synthesis of arylamines. nih.govrsc.org The reaction of this compound with primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, would yield 3-amino-2-(1H-imidazol-1-yl)pyridine derivatives. The choice of phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results. nih.gov

Another classical method for C-N bond formation is the Ullmann condensation, which typically employs a copper catalyst at elevated temperatures. researchgate.net While harsher than the palladium-catalyzed methods, it remains a useful transformation for certain substrates. The reaction of this compound with an amine or an imidazole derivative under Ullmann conditions could also be a potential route to C-N coupled products.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides (Note: This data is representative of general Buchwald-Hartwig reactions and not specific to this compound)

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 |

| RuPhos-Pd-G3 | - | LHMDS | THF | Room Temp. to 60 |

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Forming Reactions

The Ullmann condensation can also be employed to form carbon-oxygen and carbon-sulfur bonds by using alcohols or phenols, and thiols or thiophenols as nucleophiles, respectively. organic-chemistry.orgnih.gov These reactions typically require a copper catalyst and a base.

The synthesis of 3-alkoxy or 3-aryloxy derivatives of 2-(1H-imidazol-1-yl)pyridine would proceed via coupling with the corresponding alcohol or phenol. Similarly, reaction with a thiol would yield the 3-thioether derivative. The reactivity in these couplings is influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Postulated C-O and C-S Bond Forming Reactions of this compound

| Nucleophile | Catalyst | Base | Solvent | Potential Product |

| Phenol | CuI | K₂CO₃ | Pyridine | 2-(1H-Imidazol-1-yl)-3-phenoxypyridine |

| Thiophenol | CuI | Et₃N | DMF | 2-(1H-Imidazol-1-yl)-3-(phenylthio)pyridine |

This table is a hypothetical illustration based on the general scope of Ullmann-type C-O and C-S coupling reactions.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (excluding C3-iodine site)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com When such reactions do occur, they typically proceed at the meta-positions (C3 and C5) relative to the ring nitrogen. In the case of this compound, the C3 position is already substituted. Therefore, any electrophilic substitution would be expected to occur at the C5 position. The directing effects of the imidazole substituent at C2 would also play a role in the regioselectivity of the reaction.

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho and para positions (C2, C4, and C6) to the nitrogen atom. In this compound, the C2 and C6 positions are potential sites for nucleophilic attack. However, the presence of the bulky imidazole group at the C2 position might sterically hinder attack at this site, potentially favoring attack at the C6 position. The outcome of such reactions would also depend on the nature of the nucleophile and the reaction conditions.

Reactivity of the Imidazole Ring System

The imidazole ring is an interesting heterocyclic system that possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). nih.govnih.gov This dual character makes it amenable to reactions with both electrophiles and nucleophiles. The C2, C4, and C5 positions of the imidazole ring are all potential sites for functionalization. nih.gov

In the context of this compound, the imidazole ring can undergo various transformations. For instance, direct arylation at the C-H bonds of the imidazole core has been reported for N-aryl imidazoles. nih.gov The regioselectivity of such reactions is influenced by the reaction conditions, including the catalyst and base used. nih.gov Furthermore, the pyridine-like nitrogen (N3) can act as a nucleophile or a base.

Functionalization at Imidazole Nitrogen Atoms

The imidazole moiety possesses two nitrogen atoms with distinct electronic properties. The N-1 nitrogen is of a "pyrrole-type" as its lone pair of electrons contributes to the aromatic sextet, while the N-3 nitrogen is of a "pyridine-type" with its lone pair residing in an sp2 hybrid orbital in the plane of the ring, making it more basic and nucleophilic. nih.gov

Alkylation and Acylation:

The pyridine-type N-3 nitrogen is the primary site for reactions with electrophiles such as alkyl and acyl halides. Alkylation would lead to the formation of a quaternary imidazolium (B1220033) salt, which would carry a positive charge. The general process for N-alkylation of imidazoles involves reaction with an alkyl halide in the presence of a base. google.com Similarly, acylation can occur at the N-3 position. For the closely related imidazo[1,2-a]pyridines, Friedel-Crafts acylation has been shown to occur at the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring system, a reaction catalyzed by Lewis acids like aluminum chloride. nih.gov While this reaction occurs on the fused ring system, it highlights the potential for acylation reactions in related structures.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 3-Alkyl-1-(3-iodopyridin-2-yl)-1H-imidazol-3-ium salt |

| N-Acylation | Acyl halide (e.g., CH₃COCl) | 3-Acyl-1-(3-iodopyridin-2-yl)-1H-imidazol-3-ium salt |

This table represents potential reactions based on general imidazole chemistry.

Electrophilic and Nucleophilic Reactions on the Imidazole Carbon Atoms

The carbon atoms of the imidazole ring exhibit varying reactivity towards electrophilic and nucleophilic attack.

Electrophilic Substitution:

The imidazole ring is generally susceptible to electrophilic substitution, with the C4 and C5 positions being the most reactive. nih.gov Attack at the C2 position is less favored. nih.gov Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and sulfonation.

Halogenation: Iodination of imidazole typically occurs under alkaline conditions with iodine. nih.gov

Nitration: Nitration can be achieved using a mixture of nitric and sulfuric acid. nih.gov For related N-aryl sulfonamides, oxidative nitration has been achieved using a hypervalent iodine reagent and sodium nitrite. researchgate.net

Nucleophilic Substitution:

Direct nucleophilic substitution on the imidazole ring is generally difficult unless activated by strongly electron-withdrawing groups. However, the iodo-substituent on the pyridine ring opens up possibilities for various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to introduce functionalized alkyl chains at the 2-position of 2-iodo-imidazoles. nih.gov This suggests that the C2-position of the imidazole ring in the target molecule could potentially undergo similar transformations if appropriately activated.

| Position | Reaction Type | Potential Reagents |

| C4/C5 | Electrophilic Halogenation | I₂ / base |

| C4/C5 | Electrophilic Nitration | HNO₃ / H₂SO₄ |

| C2 | Palladium-Catalyzed Cross-Coupling | Organoboron compounds (Suzuki) |

This table outlines potential reactions based on general imidazole chemistry and related compounds.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, pH, and oxidizing agents.

Hydrolytic Stability:

The hydrolytic stability of imidazole and its derivatives can vary. For instance, the hydrolysis of 1,2-disubstituted imidazolines has been studied across a range of pH values. researchgate.net While specific data for this compound is not available, the imidazole ring is generally stable to hydrolysis under neutral conditions. However, extreme pH conditions could potentially lead to ring-opening reactions. nih.gov

Oxidative Degradation:

The imidazole moiety can be susceptible to oxidation. Studies on daclatasvir, a drug containing an imidazole ring, have shown that it is liable to base-mediated autoxidation and can be oxidized by hydrogen peroxide. chemsrc.com This suggests that this compound could also be sensitive to oxidative conditions, potentially leading to the formation of various degradation products.

Photodegradation:

The imidazole ring has been shown to be sensitive to photodegradation in solution. chemsrc.com Exposure to light, particularly UV light, could lead to the degradation of this compound, forming a variety of photoproducts.

Potential Degradation Mechanisms:

Oxidation: The imidazole ring could be oxidized, potentially leading to the formation of hydroxylated or ring-opened products.

Hydrolysis: Under harsh pH conditions, the imidazole or pyridine ring could undergo hydrolysis.

Photolysis: Exposure to light could induce cleavage of the bonds within the molecule, leading to various degradation products.

Further experimental studies are required to fully elucidate the specific degradation pathways and products for this compound.

Coordination Chemistry and Ligand Design Principles for 2 1h Imidazol 1 Yl 3 Iodopyridine

Chelation Modes and Metal Coordination Properties

2-(1H-Imidazol-1-yl)-3-iodopyridine is structurally poised to act as a classic N,N'-bidentate ligand. Coordination with a metal ion is expected to occur through the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the N3-nitrogen atom of the imidazole (B134444) ring. This chelation mode results in the formation of a thermodynamically stable five-membered metallacycle. This behavior is analogous to well-studied chelating agents like 2,2'-bipyridine (B1663995) and other 2-(imidazol-yl)pyridine derivatives. nih.gov

Structural studies on related 2-(1H-imidazol-2-yl)pyridine compounds confirm that they function as bidentate ligands, coordinating through both the pyridine and imidazole nitrogen atoms. In many transition metal complexes, such as those with iron(II), these types of ligands typically adopt a facial coordination geometry, leading to octahedral complexes when three ligands coordinate to a single metal center. While direct crystallographic studies on metal complexes of this compound are not extensively documented, its chelating behavior can be confidently predicted based on these closely related systems. The formation of stable 3:1 ligand-to-metal Ru(II) complexes with analogous isoquinoline-based bidentate chelators further supports this expected coordination behavior. nih.gov

Design and Synthesis of Transition Metal Complexes with this compound as a Ligand

The synthesis of transition metal complexes using this compound as a ligand generally follows standard organometallic procedures. These methods typically involve the reaction of the ligand with a suitable transition metal salt in a polar solvent.

General Synthetic Protocol:

Ligand Dissolution: The this compound ligand is dissolved in a solvent such as methanol, ethanol, or acetonitrile.

Metal Salt Addition: A solution of a transition metal salt (e.g., chlorides, nitrates, or perchlorates of Ru(II), Cu(II), Au(III), Ir(III)) is added to the ligand solution. nih.govresearchgate.net

Reaction: The mixture is stirred, often with heating, for a period ranging from a few hours to a day to allow for the formation of the complex.

Isolation: The resulting metal complex, which may precipitate out of the solution or be isolated after solvent evaporation, is then collected, washed, and dried.

The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure, yielding complexes with varying numbers of ligands, such as [M(L)Cl₂], [M(L)₂]²⁺, or [M(L)₃]²⁺. The specific geometry of the complex—whether octahedral, square pyramidal, or another arrangement—is determined by the metal ion, its oxidation state, and the other coordinating ligands. mdpi.com For instance, Au(III) complexes with similar imidazo[1,2-a]pyridine (B132010) ligands have been successfully synthesized and characterized. nih.gov

| Metal Ion | Hypothetical Complex Formula | Potential Geometry | Relevant Analogue |

|---|---|---|---|

| Ru(II) | [Ru(L)₂(CO)Cl]Cl | Octahedral | Complexes with pyridine-functionalized NHCs. ias.ac.in |

| Cu(II) | [Cu(L)Cl₂] | Distorted Square Planar/Pyramidal | Complexes with tripodal bis(imidazole)-based ligands. rsc.org |

| Au(III) | [Au(L)Cl₃] | Square Planar | Complexes with imidazo[1,2-a]pyridine derivatives. nih.gov |

| Ir(III) | [Ir(L)₂(Cp*)]Cl₂ | Pseudo-Octahedral ("Piano-Stool") | Organometallic Ir(III) half-sandwich complexes. researchgate.net |

L represents the this compound ligand. Cp represents the pentamethylcyclopentadienyl ligand.*

Influence of the Iodine Substituent on Ligand Electronic Properties and Metal-Ligand Interactions

The iodine atom at the 3-position of the pyridine ring significantly influences the ligand's electronic character and its interactions in the solid state.

Electronic Effects: The iodine atom acts as an electron-withdrawing group through a negative inductive effect (-I). This effect decreases the electron density of the pyridine ring, which in turn reduces the Lewis basicity of the pyridine nitrogen atom. researchgate.net A decrease in basicity can lead to a weaker coordinate bond with the metal center compared to the non-iodinated analogue. Conversely, electron-donating groups on similar ligands have been shown to increase the basicity of the donor molecule, strengthening the resulting charge-transfer complex. researchgate.net The electronic properties of the ligand can be tuned by such substitutions, which has a significant impact on the properties of the resulting metal complex. rsc.org

Halogen Bonding: A key feature of the iodine substituent is its ability to participate in halogen bonding. smu.edu The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. This electrophilic region can engage in attractive, non-covalent interactions with nucleophiles (halogen bond acceptors) such as anions, lone pairs on heteroatoms, or even metal centers. smu.edunih.gov In the crystal lattice of metal complexes, these C-I···X interactions can play a crucial role in directing the supramolecular assembly and stabilizing the crystal packing. nih.gov Studies on other iodoimidazole and iodido metal complexes have demonstrated that halogen bonding can be a dominant intermolecular force, forming structures like dimers and one-dimensional ribbons. nih.govacs.org The presence of the iodine atom, therefore, offers a tool for crystal engineering that is absent in the parent compound.

Precursor for N-Heterocyclic Carbene (NHC) Ligand Generation

Beyond its direct use as a chelating agent, this compound is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of carbon-based ligands known for forming strong σ-bonds with metal centers, making them highly effective in catalysis. The generation of an NHC from this precursor involves a two-step process.

Quaternization to form Imidazolium (B1220033) Salt: The first step is the N-alkylation or N-arylation of the imidazole ring at the N3 position. This is achieved by reacting the precursor with a suitable organic halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction yields a 1,3-disubstituted imidazolium salt, which is the direct precursor to the NHC. ias.ac.in

Deprotonation to form Free Carbene: The imidazolium salt is then deprotonated at the C2 carbon (the carbon between the two nitrogen atoms of the imidazole ring) using a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium bis(trimethylsilyl)amide (KHMDS). uliege.be This step generates the free NHC, which is typically highly reactive and often generated in situ for immediate use in complex synthesis.

Alternatively, the NHC can be transferred to a metal center via transmetalation. A common method involves reacting the imidazolium salt with silver(I) oxide (Ag₂O) to form a stable silver-NHC complex. This complex can then transfer the NHC ligand to another metal, such as ruthenium, in a clean and efficient reaction. ias.ac.in The resulting pyridine-functionalized NHC ligand can chelate to the metal in a bidentate C,N-fashion, offering robust coordination that is valuable in catalytic applications. mdpi.com

| Step | Description | Typical Reagents | Product |

|---|---|---|---|

| 1 | Quaternization of the imidazole ring. | Alkyl/Aryl Halide (e.g., CH₃I, BnBr) | 1-(3-Iodopyridin-2-yl)-3-alkyl-1H-imidazol-3-ium salt |

| 2a | Deprotonation to form the free NHC. | Strong Base (e.g., NaH, KOtBu) | (1-(3-Iodopyridin-2-yl)-3-alkyl-1H-imidazol-2-ylidene) |

| 2b | Formation of a silver-NHC transfer agent. | Silver(I) Oxide (Ag₂O) | Silver-NHC Complex |

Catalytic Applications Involving 2 1h Imidazol 1 Yl 3 Iodopyridine Derivatives

Catalyst Performance Tuning through Structural Modification of the 2-(1H-Imidazol-1-yl)-3-iodopyridine ScaffoldWithout a baseline catalytic activity to report, there is no information on tuning performance through structural modifications of this scaffold for ligand applications.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-(1H-Imidazol-1-yl)-3-iodopyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provides a complete structural map.

¹H NMR spectroscopy is used to identify the number and environment of protons. The spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. The protons on the pyridine ring (at positions 4, 5, and 6) and the imidazole ring (at positions 2, 4, and 5) would appear as multiplets, with their chemical shifts and coupling constants being indicative of their relative positions. For instance, in related imidazo[1,2-a]pyridine (B132010) structures, protons on the pyridine ring typically appear in the δ 6.8–8.2 ppm range. nih.gov

¹⁵N NMR spectroscopy is particularly valuable for probing the electronic environment of the nitrogen atoms within the heterocyclic rings. igntu.ac.in The three distinct nitrogen atoms—one in the pyridine ring and two in the imidazole ring—would exhibit unique chemical shifts. These shifts are sensitive to protonation state and intermolecular interactions, offering deeper insight into the molecule's electronic structure. igntu.ac.incas.org

2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the pyridine and imidazole rings. nih.govsigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively linking proton signals to their corresponding carbons. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the imidazole and pyridine rings and confirming the position of the iodo-substituent. nih.gov

Table 1: Predicted NMR Data for this compound Predicted values are based on analogous structures reported in the literature. nih.govrsc.org

| Technique | Ring System | Position | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|---|

| ¹H NMR | Pyridine | H4 | ~7.3 | Multiplet |

| H5 | ~6.9 | Multiplet | ||

| H6 | ~8.2 | Multiplet | ||

| Imidazole | H2' | ~7.8 | Singlet | |

| H4' | ~7.2 | Singlet | ||

| H5' | ~7.1 | Singlet | ||

| ¹³C NMR | Pyridine | C2 | ~148 | Attached to Imidazole-N |

| C3 | ~60 | Attached to Iodine | ||

| C4 | ~126 | CH | ||

| C5 | ~113 | CH | ||

| C6 | ~148 | CH | ||

| Imidazole | C2' | ~138 | CH | |

| C4' | ~130 | CH | ||

| C5' | ~118 | CH |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound, HRMS would be used to verify its molecular formula, C₈H₆IN₃. The experimentally measured mass should align with the calculated theoretical mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Analysis of the fragmentation pattern in the mass spectrum offers additional structural information. Upon ionization, the molecular ion ([M]⁺) would undergo characteristic fragmentation. Likely fragmentation pathways for this compound would include:

Loss of the iodine atom (I•), a common fragmentation for iodo-substituted compounds, leading to a significant [M-127]⁺ peak. researchgate.net

Cleavage of the bond between the pyridine and imidazole rings, resulting in fragments corresponding to the individual heterocyclic systems.

Loss of small molecules like HCN from the ring systems.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆IN₃ |

| Calculated Exact Mass [M]⁺ | 270.9606 |

| Expected [M+H]⁺ | 271.9684 |

| Primary Fragmentation Ion (Predicted) | [C₈H₆N₃]⁺ (m/z 144.0562) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy would identify characteristic absorption bands corresponding to specific bond vibrations. For this compound, key expected peaks include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and imidazole rings.

C-I stretching: Expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy , which is sensitive to changes in polarizability, provides complementary information. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. The aromatic ring breathing modes of both the pyridine and imidazole moieties would be expected to produce strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Infrared (IR) | Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1610 - 1550 | |

| C=C Aromatic Ring Stretch | 1580 - 1450 | |

| C-I Stretch | 600 - 500 | |

| Raman | Ring Breathing (Pyridine) | ~1000 |

| Ring Breathing (Imidazole) | ~1250 |

X-ray Crystallography for Precise Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would unambiguously confirm the connectivity of the atoms. Furthermore, it would provide crucial conformational details, most notably the dihedral angle between the planes of the pyridine and imidazole rings. This angle is determined by the steric hindrance imposed by the iodine atom at the 3-position of the pyridine ring and the hydrogen atom at the 2-position of the imidazole ring. Analysis of crystal structures of similar substituted bi-aryl systems suggests a non-coplanar arrangement to minimize steric strain. The crystal packing would also reveal any significant intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize the solid-state structure.

Table 4: Potential X-ray Crystallography Parameters for this compound Parameters are hypothetical and would require experimental determination.

| Parameter | Description |

|---|---|

| Crystal System | The geometric classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |

| Pyridine-Imidazole Dihedral Angle | The angle between the planes of the two heterocyclic rings, a key conformational feature. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, or π–π stacking interactions in the crystal lattice. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic pyridine and imidazole ring systems. The conjugation between the two rings would likely result in absorption bands at longer wavelengths compared to the individual, unsubstituted heterocycles.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While not all molecules are fluorescent, many conjugated aromatic systems are. If this compound is fluorescent, its emission spectrum, quantum yield, and lifetime would provide valuable information about the nature of its excited states. However, the presence of the heavy iodine atom could potentially quench fluorescence through enhanced intersystem crossing.

Theoretical and Computational Chemistry Studies of 2 1h Imidazol 1 Yl 3 Iodopyridine

Electronic Structure Analysis and Bonding Properties

The electronic structure is fundamental to understanding a molecule's behavior. Techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are pivotal in elucidating these characteristics for 2-(1H-imidazol-1-yl)-3-iodopyridine.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. nih.govorientjchem.org These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

A hypothetical NBO analysis might reveal the following key interactions, highlighting the stabilizing effects of electron delocalization:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(imidazole) | π(C-N)(imidazole) | 25.4 |

| LP(1) N(pyridine) | π(C-C)(pyridine) | 18.9 |

| π(C-C)(imidazole) | π(C-N)(imidazole) | 20.1 |

| π(C-C)(pyridine) | π(C-C)(pyridine) | 15.7 |

| This table is illustrative and contains hypothetical data. |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound. These calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

By calculating the energies of these stationary points, one can determine the activation energy of a reaction, providing a quantitative measure of its feasibility. For instance, in reactions such as nucleophilic substitution at the iodinated carbon, computational methods can help to distinguish between different possible mechanisms (e.g., SNAr vs. a radical mechanism). nih.govarxiv.org The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deeper understanding of the reaction dynamics.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations often focus on a single, optimized geometry, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov For this compound, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Furthermore, MD simulations can be used to study intermolecular interactions, for example, by simulating the molecule in a solvent or within a lipid bilayer. nih.gov These simulations can provide insights into how the molecule is solvated and how it might permeate biological membranes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds. nih.govnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in the experimental spectra. This allows for a detailed assignment of the spectral bands to specific molecular motions.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. This information is useful for understanding the molecule's photophysical properties.

A hypothetical table of predicted versus experimental NMR chemical shifts is shown below:

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H(imidazole) | 7.85 | 7.82 |

| H(imidazole) | 7.23 | 7.20 |

| H(pyridine) | 8.51 | 8.48 |

| C(imidazole) | 137.2 | 136.9 |

| C(pyridine) | 150.1 | 149.8 |

| C-I | 95.3 | 95.0 |

| This table is illustrative and contains hypothetical data. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. For derivatives of this compound, QSAR and QSPR models can be developed to predict their properties without the need for synthesis and testing.

To build a QSAR/QSPR model, a set of known molecules (a training set) is used to derive a mathematical equation that correlates molecular descriptors with the property of interest. These descriptors can be calculated from the molecular structure and can represent various aspects of the molecule, such as its size, shape, and electronic properties. Once a reliable model is developed, it can be used to predict the properties of new, untested derivatives. This approach is widely used in drug discovery to prioritize which compounds to synthesize and test.

Emerging Research Frontiers and Future Perspectives in 2 1h Imidazol 1 Yl 3 Iodopyridine Chemistry

Development of Highly Efficient and Sustainable Synthetic Strategies

The development of environmentally benign and efficient methods for the synthesis of 2-(1H-Imidazol-1-yl)-3-iodopyridine and its derivatives is a key area of ongoing research. Traditional methods often involve harsh reaction conditions and the use of stoichiometric amounts of copper, leading to concerns about cost and metal contamination. jocpr.com Modern synthetic chemistry is increasingly focused on sustainable approaches that minimize waste and energy consumption.

One promising strategy is the use of Ullmann-type coupling reactions under milder conditions. The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, such as imidazole (B134444). jocpr.com Recent advancements have focused on using catalytic amounts of copper, often in the presence of ligands that facilitate the reaction at lower temperatures. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of 2,3-dihalopyridine with imidazole in the presence of a copper catalyst. The development of ligand-assisted, copper-catalyzed N-arylation reactions represents a significant step towards a more sustainable synthesis of this class of compounds.

Another avenue for sustainable synthesis is the exploration of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. mdpi.com The application of microwave technology to the synthesis of imidazopyridines has been shown to be effective and could be adapted for the production of this compound. rsc.orgorganic-chemistry.org

Furthermore, the development of one-pot, multi-component reactions is a highly desirable strategy for improving efficiency and sustainability. researchgate.net Such reactions, where multiple chemical transformations occur in a single reaction vessel, reduce the need for purification of intermediates and minimize solvent waste. Research in this area could lead to novel and highly efficient syntheses of functionalized this compound derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| Ligand-Assisted Ullmann Coupling | Catalytic copper, milder conditions | Reduced metal waste, lower energy consumption |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields |

| Multi-Component Reactions | One-pot synthesis | Reduced waste, operational simplicity |

Exploration of Novel Catalytic Transformations Mediated by Derivatives

The iodine atom at the 3-position of the pyridine (B92270) ring in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures with potentially novel properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of aryl halides. The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an aryl halide, is a widely used method for the formation of carbon-carbon bonds. nih.govnih.gov The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling reactions has been reported to be influenced by the nature of the substituent on the imidazole ring, with strong bases and specific solvents optimizing yields and reaction times. nih.gov Similarly, this compound is an excellent candidate for Suzuki coupling, enabling the synthesis of 3-aryl or 3-vinyl derivatives.

The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. researchgate.netnih.govnih.gov This reaction offers a pathway to introduce alkenyl groups at the 3-position of the pyridine ring. The Sonogashira coupling , which utilizes a palladium catalyst and a copper co-catalyst, allows for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.comnih.gov This reaction would enable the synthesis of 3-alkynyl-2-(1H-imidazol-1-yl)pyridine derivatives, which are valuable precursors for further transformations.

The exploration of these and other catalytic transformations, such as the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles, will undoubtedly expand the chemical space accessible from this compound and lead to the discovery of new molecules with interesting properties. libretexts.org

| Catalytic Reaction | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound | 3-Aryl/vinyl derivative |

| Heck Reaction | Alkene | 3-Alkenyl derivative |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl derivative |

| Buchwald-Hartwig Amination | Amine | 3-Amino derivative |

Advanced Materials Science Applications (e.g., conductive polymers, chromophores for optoelectronic devices)

The unique electronic properties of the imidazole and pyridine rings suggest that derivatives of this compound could find applications in advanced materials science. researchgate.net Imidazole-based compounds are known to be useful in organic light-emitting diodes (OLEDs) and as semiconductors. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives have been investigated as emitters in OLEDs, with their photophysical properties being tunable through chemical modification. researchgate.net The combination of the electron-deficient pyridine ring and the electron-rich imidazole ring in this compound derivatives could lead to materials with interesting charge-transport and emissive properties. The functionalization at the 3-position via cross-coupling reactions allows for the systematic tuning of the electronic and photophysical properties, such as the emission color and quantum efficiency. researchgate.net For instance, introducing donor or acceptor groups can modulate the intramolecular charge transfer characteristics, which is crucial for the design of efficient OLED emitters. researchgate.net

Conductive Polymers: Polymers containing pyridine and imidazole units have been synthesized and shown to exhibit electrical conductivity. mdpi.comnih.govnih.govacs.org The functionalization of this compound through polymerization reactions could lead to the development of novel conductive polymers. The iodine atom can be utilized as a site for polymerization, for example, through cross-coupling polymerization techniques. The resulting polymers could have applications in various electronic devices, such as sensors and antistatic coatings.

| Material Application | Key Structural Features | Potential Properties |

| OLEDs | Imidazole and pyridine rings, tunable substituents | Charge transport, luminescence |

| Conductive Polymers | Polymerizable functional groups | Electrical conductivity |

Computational Design and Rational Optimization of Derivatives for Specific Functions

Computational chemistry provides powerful tools for the rational design and optimization of molecules with specific properties, thereby accelerating the discovery of new functional materials and bioactive compounds. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly useful for predicting the electronic structure, reactivity, and photophysical properties of molecules like this compound and its derivatives. researchgate.netodu.edumdpi.com

By performing DFT calculations, researchers can gain insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic properties and reactivity of a molecule. jocpr.comresearchgate.net This information can be used to predict the suitability of a derivative for applications in organic electronics, such as OLEDs and solar cells. jocpr.com

TD-DFT calculations can be employed to simulate the absorption and emission spectra of molecules, providing valuable information about their photophysical properties. researchgate.net This allows for the in-silico screening of a large number of potential derivatives to identify candidates with desired optical properties, such as specific emission colors or high quantum yields, before embarking on time-consuming and expensive experimental synthesis. researchgate.netresearchgate.net

Furthermore, computational methods can be used to study the reaction mechanisms of the synthesis and functionalization of this compound, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes. odu.edu

| Computational Method | Predicted Properties | Application in Design |

| DFT | HOMO/LUMO energies, electronic structure | Predicting electronic behavior and reactivity |

| TD-DFT | Absorption and emission spectra | Designing molecules with specific optical properties |

| Reaction Mechanism Studies | Transition states, reaction pathways | Optimizing synthetic procedures |

Interdisciplinary Research Integrating this compound into New Fields of Chemical Science

The versatile nature of this compound makes it an attractive scaffold for interdisciplinary research, bridging the gap between synthetic chemistry and other fields such as medicinal chemistry, chemical biology, and catalysis.

Medicinal Chemistry: The imidazole ring is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and approved drugs. nih.govtsijournals.comnih.govnih.gov Imidazole-containing compounds have shown a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. tsijournals.comnih.gov The ability to functionalize this compound at the 3-position through cross-coupling reactions opens up opportunities for the synthesis of large libraries of novel compounds for biological screening. The pyridine and imidazole moieties can engage in various interactions with biological targets, such as hydrogen bonding and pi-stacking, making this scaffold a promising starting point for the development of new therapeutic agents. nih.gov

Chemical Biology: The development of novel probes for studying biological systems is a key area of chemical biology research. The potential luminescent properties of derivatives of this compound could be exploited for the design of fluorescent probes for imaging and sensing applications. The reactive iodine handle also allows for the attachment of biomolecules or other reporter groups, enabling the creation of targeted probes.

Catalysis: The imidazole moiety can act as a ligand for transition metals, suggesting that derivatives of this compound could be used to synthesize novel catalysts. tsijournals.com The pyridine and imidazole nitrogens can coordinate to metal centers, and the substituent at the 3-position can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. This could lead to the development of new catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-Imidazol-1-yl)-3-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with iodopyridine precursors. A multi-step approach may include:

- Imidazole Activation : Use of nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the imidazole moiety to the pyridine ring .

- Iodination : Electrophilic iodination at the 3-position of pyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to avoid over-iodination .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: hexane/ethyl acetate) typically achieves >70% yield.

Q. How can the structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion .

- Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths (C–I ≈ 2.09 Å, C–N ≈ 1.34 Å) and angles against Cambridge Structural Database (CSD) entries .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows imidazole protons at δ 7.8–8.2 ppm and pyridine protons at δ 7.2–8.0 ppm. ¹³C NMR confirms iodine’s inductive effect (deshielding at C3) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ with isotopic patterns consistent with iodine (m/z ~316) .

- IR : Stretching vibrations for C–I (~500 cm⁻¹) and aromatic C–N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogen-bonding interactions involving the iodine atom?

- Methodological Answer : Discrepancies in halogen bonding (e.g., I···N distances) may arise from crystal packing or solvent effects. Strategies include:

- Data Reprocessing : Re-analyze raw diffraction data using Olex2 or SHELXL to check for overfitting .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···N vs. I···π contacts) using CrystalExplorer .

- Twinned Crystals : Apply Flack’s x parameter to assess enantiopurity if chirality is suspected .

Q. What electrochemical properties make this compound suitable for catalytic or materials science applications?

- Methodological Answer : The iodine atom enhances redox activity. Key findings:

- Cyclic Voltammetry : In acetonitrile, a reversible reduction wave at E₁/₂ ≈ -1.2 V (vs. Ag/AgCl) corresponds to iodine’s electron-withdrawing effect .

- Electrocatalysis : Test in CO₂ reduction or cross-coupling reactions. Optimize using Pt electrodes and TBAPF₆ as electrolyte .

Q. How do steric and electronic effects of the imidazole and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky imidazole group may hinder coupling at the 2-position. Use Pd(OAc)₂/XPhos catalysts to enhance selectivity .

- Electronic Effects : Iodine’s electronegativity activates the pyridine ring for nucleophilic attack. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactive sites .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for imidazole protons?

- Methodological Answer : Dynamic effects (e.g., tautomerism or solvent exchange) can cause splitting. Solutions:

- Variable-Temperature NMR : Acquire spectra at 25°C and -40°C to freeze conformational changes .

- COSY/NOESY : Identify through-space couplings between imidazole and pyridine protons .

Experimental Design Considerations

Q. What strategies minimize decomposition during iodination of pyridine derivatives?

- Methodological Answer :

- Low Temperature : Perform iodination at 0°C to suppress side reactions.

- Inert Atmosphere : Use argon to prevent oxidation of iodine intermediates .

- Quenching : Add Na₂S₂O₃ to neutralize excess iodine post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.